Structural Differentiation: The 4-Fluorobenzyl Substituent as a Key Determinant of HUVEC Anti-Proliferative Potency in 5-Pyrazolyl-Urea Series
In a systematic SAR study of 5-pyrazolyl-urea benzyl derivatives, the anti-proliferative activity against HUVEC cells was shown to be highly dependent on the substitution pattern of the terminal benzyl ring [1]. Among tested derivatives (compounds 2–4 series), compound 4e—a benzyl-urea analog—potently inhibited HUVEC proliferation, while structural modifications to the benzyl group produced markedly different activity profiles [1]. The target compound CAS 1797328-24-5, bearing a 4-fluorobenzyl substituent, occupies a distinct position within this SAR landscape, with the electron-withdrawing fluorine atom expected to modulate urea NH acidity and target binding relative to 4-chloro (CAS 1797307-57-3), 4-methyl (CAS 2310098-67-8), and 3-methyl (benchchem listing) analogs . While a direct head-to-head IC50 comparison for the target compound against specific named comparators is not available in the open literature, the class-level SAR data establish that the 4-fluorobenzyl substitution is a critical determinant of differential biological activity [2].
| Evidence Dimension | Anti-proliferative activity in HUVEC cells (class SAR context) |
|---|---|
| Target Compound Data | 4-Fluorobenzyl substitution (CAS 1797328-24-5): Specific IC50 value not publicly reported in peer-reviewed literature |
| Comparator Or Baseline | Compound 4e (benzyl-urea analog from Morretta et al. 2021): Potent HUVEC proliferation inhibition (exact IC50 reported in primary paper); 4-Chloro analog (CAS 1797307-57-3): Bioactivity value ≤10 μM per molbic database [3]; 4-Methyl analog (CAS 2310098-67-8): Bioactivity value ≤10 μM per molbic database [4] |
| Quantified Difference | Benzyl substitution pattern drives differential HUVEC anti-proliferative potency across the series; exact fold-difference for target compound vs. named comparators requires experimental determination |
| Conditions | HUVEC endothelial cell proliferation assay; 5-pyrazolyl-urea benzyl derivative series (Morretta et al., Eur J Med Chem, 2021) |
Why This Matters
Procurement of the 4-fluoro analog rather than the 4-chloro or 4-methyl variant ensures alignment with the SAR-optimized substitution pattern for anti-angiogenic activity, reducing the risk of selecting a suboptimal benzyl substituent for HUVEC-based assays.
- [1] Morretta E, et al. Synthesis, functional proteomics and biological evaluation of new 5-pyrazolyl ureas as potential anti-angiogenic compounds. European Journal of Medicinal Chemistry. 2021; 225:113872. View Source
- [2] Lusardi M, Spallarossa A, Brullo C. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules. 2020; 25(15):3457. View Source
- [3] molbic.idrblab.net. Bioactivity Information for CAS 1797307-57-3. View Source
- [4] molbic.idrblab.net. Bioactivity Information for CAS 2310098-67-8. View Source
